molecular formula C11H21NO2 B2538332 6-Hydroxy-1-(1-piperidinyl-1-hexanone CAS No. 86452-64-4

6-Hydroxy-1-(1-piperidinyl-1-hexanone

Cat. No.: B2538332
CAS No.: 86452-64-4
M. Wt: 199.294
InChI Key: YJLPLWVTRRXHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-1-(1-piperidinyl-1-hexanone) is an organic compound with the molecular formula C11H21NO2 It is characterized by the presence of a hydroxy group, a piperidinyl group, and a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(1-piperidinyl-1-hexanone) typically involves the reaction of 1-piperidinyl-1-hexanone with a suitable hydroxylating agent. One common method is the hydroxylation of 1-piperidinyl-1-hexanone using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound) may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(1-piperidinyl-1-hexanone) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the hexanone backbone can be reduced to form an alcohol.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-oxo-1-(1-piperidinyl)-1-hexanone.

    Reduction: Formation of 6-hydroxy-1-(1-piperidinyl)hexanol.

    Substitution: Formation of various substituted piperidinyl-hexanone derivatives.

Scientific Research Applications

6-Hydroxy-1-(1-piperidinyl-1-hexanone) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(1-piperidinyl-1-hexanone) involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidinyl group can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-1-(1-pyrrolidinyl)-1-hexanone
  • 6-Hydroxy-1-(1-morpholinyl)-1-hexanone
  • 6-Hydroxy-1-(1-azepanyl)-1-hexanone

Uniqueness

6-Hydroxy-1-(1-piperidinyl-1-hexanone) is unique due to the presence of the piperidinyl group, which imparts specific chemical and biological properties. Compared to similar compounds with different cyclic amines, it may exhibit distinct reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-hydroxy-1-piperidin-1-ylhexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-10-6-1-3-7-11(14)12-8-4-2-5-9-12/h13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLPLWVTRRXHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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